N-(2-Chloroethyl)-N'-nitrosourea
Description
Structure
3D Structure
Properties
CAS No. |
119876-18-5 |
|---|---|
Molecular Formula |
C3H6ClN3O2 |
Molecular Weight |
151.55 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-nitrosourea |
InChI |
InChI=1S/C3H6ClN3O2/c4-1-2-5-3(8)6-7-9/h1-2H2,(H2,5,6,8,9) |
InChI Key |
KFVXPKCLAGCJRX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)NN=O |
Origin of Product |
United States |
Ii. Molecular Mechanisms of Action of N 2 Chloroethyl N Nitrosourea
Generation of Reactive Intermediates
The decomposition of N-(2-Chloroethyl)-N'-nitrosourea is a complex process that generates several key reactive molecules. The primary mechanistic pathways lead to the formation of electrophilic species capable of alkylating nucleophilic sites on biomolecules, as well as other reactive entities. rsc.orgrsc.org
A critical reactive intermediate generated from the decomposition of this compound is the 2-chloroethyl carbonium ion. nih.gov This strong electrophile is formed following the breakdown of the parent compound. The generation of this cation is a key step, as it is one of the primary species responsible for the alkylating activity of the nitrosourea (B86855). nih.gov The process begins with the decomposition of the nitrosourea structure, which ultimately yields the highly reactive chloroethyl moiety.
In addition to alkylating agents, the decomposition of this compound also produces an organic isocyanate. nih.govrsc.org This occurs through the breakdown of the urea (B33335) portion of the molecule. The generated isocyanate possesses carbamoylating activity, meaning it can react with nucleophilic groups on proteins, such as the lysine (B10760008) residues. nih.gov This carbamoylation of proteins, including DNA repair enzymes, represents a distinct mechanism of action that complements the DNA alkylation pathway. However, the carbamoylating activity of some this compound derivatives, such as chlorozotocin, is considered low. nih.gov
Table 1: Key Reactive Intermediates from this compound Decomposition
| Reactive Intermediate | Chemical Activity | Primary Target |
| 2-Chloroethyl Carbonium Ion | Alkylating | DNA |
| Isocyanate | Carbamoylating | Proteins (e.g., Lysine residues) |
| Chloroethyldiazonium Ion | Alkylating | DNA |
| Nitric Oxide | Signaling/Reactive Nitrogen Species | Various cellular components |
This table summarizes the main reactive species generated from this compound and their principal biochemical activities and targets.
The decomposition of this compound is proposed to proceed through the formation of a chloroethyldiazonium ion (or its hydroxide (B78521) precursor, [–N≡N–CH2–CH2–Cl]⁺OH⁻). rsc.orgrsc.org This highly unstable intermediate rapidly breaks down, contributing to the formation of DNA adducts and other metabolites. rsc.orgrsc.org Another postulated pathway involves the formation of a 2-(alkylimino)-3-nitrosooxazolidine intermediate, which also serves as a precursor in the decomposition cascade of various chloroethylnitrosoureas. acs.org
DNA Alkylation and Adduct Formation
The primary mechanism for the cytotoxic effects of this compound is the alkylation of DNA. tandfonline.com The electrophilic intermediates generated during its decomposition, particularly the chloroethyl carbonium ion and chloroethyldiazonium ion, react with nucleophilic centers on DNA bases.
The initial event in DNA damage is the formation of monofunctional adducts, where a single reactive intermediate covalently binds to a DNA base. nih.gov The most susceptible site for this initial alkylation is the N7-position of guanine (B1146940). tandfonline.comnih.gov Other sites on guanine, as well as on other DNA bases like adenine (B156593) and cytosine, can also be alkylated. nih.govnih.gov
Studies have identified several key monoadducts, including:
N7-(2-chloroethyl)deoxyguanosine acs.org
O6-(2-chloroethyl)deoxyguanosine acs.org
N7-(2-hydroxyethyl)deoxyguanosine acs.org
1,N6-ethanoadenosine (formed via cyclization of an initial 1-substituted haloethyl adenosine (B11128) adduct) elsevierpure.com
The formation of the O6-(2-chloroethyl)deoxyguanosine monoadduct is particularly significant. nih.gov This initial lesion is a critical precursor to the formation of DNA interstrand cross-links, a more complex and highly cytotoxic form of DNA damage. nih.govnih.gov The formation of these monoadducts disrupts DNA structure and function, leading to breaks in the DNA strand upon base-catalyzed conversion. nih.gov
Table 2: Principal DNA Monoadducts Formed by this compound
| Adduct Name | Site of Alkylation | Significance |
| N7-(2-chloroethyl)deoxyguanosine | N7 of Guanine | Common initial lesion, can lead to DNA strand breaks. nih.govacs.org |
| O6-(2-chloroethyl)deoxyguanosine | O6 of Guanine | Critical precursor to DNA interstrand cross-links. nih.govacs.org |
| N7-(2-hydroxyethyl)deoxyguanosine | N7 of Guanine | A stable monofunctional adduct. tandfonline.comacs.org |
| 1,N6-ethanoadenosine | N1 and N6 of Adenine | Formed from an unstable initial adduct at the N1 position of adenosine. elsevierpure.com |
This table details the major initial DNA monoadducts resulting from exposure to this compound, their location on the DNA base, and their biological importance.
Interstrand DNA Cross-Link Formation
One of the most significant consequences of CENU-induced DNA alkylation is the formation of interstrand cross-links (ICLs). These are covalent bonds that connect the two opposite strands of the DNA double helix. nih.gov ICLs are particularly detrimental to cells as they block essential processes like DNA replication and transcription. cancer.govoatext.com
A well-characterized ICL formed by CENUs is the 1-[N3-deoxycytidyl]-2-[N1-deoxyguanosinyl]ethane cross-link. nih.govnih.gov The formation of this cross-link is a two-step process. nih.gov The first step involves the chloroethylation of a guanine base on one DNA strand, likely at the O6 position. nih.govnih.gov This is followed by an internal rearrangement and a subsequent reaction with a cytosine base on the opposite strand, creating an ethane (B1197151) bridge between the N1 of guanine and the N3 of cytosine. nih.gov
The ability of CENUs to form interstrand cross-links is strongly correlated with their antineoplastic (anti-cancer) efficacy. nih.govnih.gov Cell lines that are more resistant to the cytotoxic effects of CENUs often show a reduced ability to form these lethal cross-links. nih.govnih.gov This suggests that the formation of ICLs is a critical determinant of the therapeutic effectiveness of this class of compounds. nih.gov Studies have shown a significant correlation between the levels of the dG-dC crosslink and the cytotoxicity of CNU in human glioma cell lines. nih.gov
DNA Double Strand Breaks Induction
The formation of DNA adducts and interstrand cross-links by this compound can ultimately lead to the induction of DNA double-strand breaks (DSBs). nih.govresearchgate.net DSBs are among the most severe forms of DNA damage, as they can lead to chromosomal aberrations and cell death if not properly repaired. nih.gov
Research indicates that the formation of DSBs after CENU treatment is replication-dependent, occurring primarily during the S and G2 phases of the cell cycle. nih.govresearchgate.net The presence of these breaks triggers a cellular DNA damage response, activating various proteins involved in DNA repair. nih.govresearchgate.net The inability to properly repair these DSBs is a major contributor to the cytotoxic effects of CENUs. nih.gov
Beyond DNA: Interaction with Cellular Macromolecules
The reactivity of this compound is not confined to nucleic acids. Its electrophilic nature facilitates reactions with various nucleophilic sites on other cellular components, most notably proteins. This broader reactivity profile leads to a multifaceted disruption of cellular function.
Protein Alkylation (e.g., β-tubulin, prohibitin)
Research has demonstrated that compounds structurally related to this compound, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs), can covalently bind to and alkylate specific cellular proteins, leading to significant cytotoxic effects independent of DNA damage. Two key protein targets that have been identified are β-tubulin and prohibitin. nih.gov
The alkylation of these proteins is not random. Specific amino acid residues have been identified as the points of covalent attachment. In the case of β-tubulin, glutamic acid at position 198 (Glu198) is a target, while in prohibitin, aspartic acid at position 40 (Asp40) is alkylated. nih.govnih.gov This targeted modification underscores a specific mode of action that disrupts the normal function of these proteins. The modification of Glu198 in β-tubulin by CEUs has been shown to affect microtubule stability and dynamics. nih.gov
Interestingly, studies suggest that the N-(2-chloroethyl)ureas may undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines, which are even more potent alkylating agents of β-tubulin and prohibitin. nih.gov This finding suggests a potential prodrug mechanism where the parent compound is converted into a more active form within the cellular environment.
Table 1: Targeted Protein Alkylation by this compound Analogs
| Target Protein | Specific Residue Alkylated | Consequence of Alkylation | Reference |
| β-tubulin | Glu198 | Inhibition of cell proliferation, G2/M cell cycle arrest, decreased microtubule stability | nih.govnih.gov |
| Prohibitin | Asp40 | Inhibition of cell proliferation, G1/S cell cycle arrest | nih.gov |
Carbamoylation Activity
In addition to alkylation, this compound and related compounds exhibit carbamoylating activity. nih.gov This chemical reaction involves the transfer of a carbamoyl (B1232498) group from the nitrosourea to a nucleophilic group on a target molecule. Within the cell, the primary targets for carbamoylation are the amino groups of amino acids, peptides, and proteins. nih.gov
Specifically, the ε-amino groups of lysine residues and the terminal α-amino groups of proteins are susceptible to carbamoylation. nih.gov This modification can alter the charge and conformation of proteins, thereby affecting their function. The carbamoylation of proteins is a process that must be considered when elucidating the full spectrum of physiological effects of these agents. nih.gov
The extent of carbamoylating activity can vary among different nitrosourea compounds. nih.gov This activity is dependent on the chemical nature of the substituent at the N-3 position of the nitrosourea molecule. nih.gov While the primary cytotoxic mechanism of 2-chloroethylnitrosoureas is considered to be DNA cross-linking, the carbamoylation of proteins, which can inactivate DNA repair enzymes, is also a contributing factor to their biological effects. nih.gov Studies have shown that the carbamoylation of amino acids or peptides by compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea can alter their electrophoretic mobility, indicating a change in their physical properties. nih.gov
Table 2: Carbamoylation Targets of this compound and Related Compounds
| Target Molecule | Specific Site of Carbamoylation | Potential Consequence | Reference |
| Amino Acids | α-amino groups | Altered electrophoretic mobility | nih.gov |
| Peptides | Terminal amino groups | Altered electrophoretic mobility | nih.gov |
| Proteins | ε-amino groups of lysine residues, Terminal amino groups | Altered protein charge and conformation, potential enzyme inactivation | nih.govnih.gov |
Iii. Cellular Responses to N 2 Chloroethyl N Nitrosourea
Cell Cycle Perturbations and Apoptosis Induction
The DNA damage inflicted by CENUs triggers cellular surveillance mechanisms that can lead to perturbations in the cell cycle and the induction of programmed cell death, or apoptosis.
Upon sensing DNA damage, cells can activate cell cycle checkpoints to halt progression through the cell cycle. This provides time for the cell to repair the damage before it becomes permanently fixed through DNA replication or cell division. Treatment with CENUs has been shown to induce cell cycle arrest at both the G1/S and G2/M phases. nih.gov For instance, studies with the related compound BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) have demonstrated an arrest in the G2/M phase. nih.gov The specific phase of arrest can depend on the cell type and the concentration of the drug. nih.gov For example, some compounds can induce a G1/S phase arrest by affecting the expression of key cell cycle regulatory proteins. frontiersin.org The induction of G2/M arrest is a common response to DNA damaging agents and can be mediated by various signaling pathways. mdpi.commdpi.com
If the DNA damage induced by CENUs is too extensive to be repaired, the cell may initiate apoptosis. This is a controlled process of cell death that eliminates damaged cells and prevents the propagation of mutations. Chloroethylnitrosoureas are known to induce apoptosis. nih.gov For example, BCNU has been shown to induce p53-dependent apoptosis in neural progenitor cells. nih.govjst.go.jp The apoptotic process is often executed by a cascade of enzymes called caspases. nih.govjst.go.jp The BCL-2 family of proteins plays a crucial role in regulating apoptosis by controlling the permeabilization of the mitochondrial outer membrane. nih.gov
Apoptosis Induction Mechanisms
The cytotoxic effects of N-(2-Chloroethyl)-N'-nitrosourea (CENU) are significantly mediated through the induction of apoptosis, or programmed cell death. This process involves a complex and highly regulated cascade of molecular events, primarily revolving around the p53 pathway and the Bcl-2 family of proteins, which ultimately converge on the activation of caspases.
Research demonstrates that N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU), a prominent CENU, triggers p53-dependent apoptosis. nih.gov Following cellular damage induced by these compounds, the tumor suppressor protein p53 is activated. nih.govnih.gov Activated p53 can transcriptionally regulate a number of target genes to control the cell's fate. embopress.org In the context of apoptosis, p53 plays a crucial role in initiating the intrinsic, or mitochondrial, pathway. It can trigger the activation of pro-apoptotic proteins like Bax. youtube.com
The Bcl-2 family of proteins are central regulators of mitochondrial integrity and the intrinsic apoptotic pathway. wikipedia.orgresearchgate.net This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). researchgate.netmedium.com The ratio between these opposing factions is critical in determining a cell's susceptibility to a death signal. medium.com Anti-apoptotic proteins like Bcl-2 function by preventing the release of mitochondrial factors, such as cytochrome c, whereas pro-apoptotic members like Bax promote it. medium.comnih.gov Following CENU-induced stress and p53 activation, Bax can translocate to the mitochondria, form channels in the outer mitochondrial membrane, and facilitate the release of cytochrome c into the cytosol. youtube.comwikipedia.org
The release of cytochrome c is a pivotal step, as it binds to the apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of a complex known as the apoptosome. nih.gov The apoptosome recruits and activates an initiator caspase, caspase-9. wikipedia.orgnih.gov Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3. nih.govwikipedia.org These executioner caspases are responsible for the systematic disassembly of the cell by cleaving a multitude of cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Studies on BCNU have confirmed that the appearance of pyknotic, or condensed, nuclei in treated cells coincides with the presence of cleaved caspase-3. nih.gov
Another layer of this regulatory network involves caspase-2, which can also be activated in response to DNA damage in a p53-dependent manner. nih.gov p53 can induce the expression of PIDD (p53-induced protein with a death domain), a component of the "PIDDosome" activation platform that recruits and activates caspase-2. nih.govnih.gov Active caspase-2 can then cleave the BH3-only protein Bid, which in turn activates Bax or Bak, further amplifying the signal for mitochondrial permeabilization. nih.gov
Table 1: Key Proteins in CENU-Induced Apoptosis
| Protein Family | Protein | Role in Apoptosis | Activating Signal/Mechanism |
|---|---|---|---|
| Tumor Suppressor | p53 | Transcriptional activation of pro-apoptotic genes (e.g., Bax, PIDD). nih.govyoutube.comnih.gov | DNA damage caused by CENU. nih.gov |
| Bcl-2 Family (Pro-Apoptotic) | Bax | Forms pores in the mitochondrial outer membrane, leading to cytochrome c release. youtube.com | Activated by p53. youtube.com |
| Bcl-2 Family (Anti-Apoptotic) | Bcl-2 | Inhibits apoptosis by preventing mitochondrial permeabilization and can inhibit certain caspases. medium.comnih.gov | Constitutively expressed, its ratio to pro-apoptotic members is key. researchgate.net |
| Caspases (Initiator) | Caspase-9 | Activates executioner caspases. wikipedia.org | Activated by the apoptosome following cytochrome c release. nih.gov |
| Caspases (Initiator) | Caspase-2 | Cleaves Bid to amplify the mitochondrial death signal. nih.gov | Activated by the PIDDosome complex, which can be induced by p53. nih.govnih.gov |
| Caspases (Executioner) | Caspase-3 | Cleaves cellular substrates, leading to cell disassembly. nih.gov | Activated by initiator caspases like Caspase-9. wikipedia.org |
Other Cellular Defense Mechanisms
Beyond direct DNA repair, cells employ detoxification systems to neutralize harmful electrophilic compounds, including the reactive intermediates generated by N-(2-Chloroethyl)-N'-nitrosoureas. The glutathione (B108866) (GSH) conjugation pathway is a primary mechanism for cellular defense. nih.gov This system involves the tripeptide glutathione and the family of enzymes known as glutathione-S-transferases (GSTs). nih.govnih.gov
Glutathione is a critical intracellular antioxidant and nucleophile that can directly react with electrophilic species. nih.gov The decomposition of CENUs, such as BCNU, generates reactive intermediates like 2-chloroethyl isocyanate. acs.org This carbamoylating species can be conjugated to the thiol group of GSH. acs.org This reaction, which can be spontaneous or catalyzed by GSTs, typically renders the compound more water-soluble and less toxic, facilitating its excretion from the cell. nih.gov The formation of S-linked conjugates of the 2-chloroethyl isocyanate moiety with GSH has been identified as a metabolic pathway for BCNU. acs.org
Glutathione-S-transferases are a superfamily of enzymes that catalyze the conjugation of GSH to a wide variety of xenobiotics. theadl.com Different GST isoenzymes, such as GSTA1-1 and GSTP1-1, can exhibit activity towards CENU-derived electrophiles. nih.gov The efficiency of this detoxification can influence a cell's sensitivity or resistance to the compound.
Table 2: Components of the Glutathione-Based Defense Against CENUs
| Component | Type | Function in Response to CENUs |
|---|---|---|
| Glutathione (GSH) | Tripeptide | Conjugates with reactive CENU intermediates (e.g., 2-chloroethyl isocyanate) for detoxification. nih.govacs.org |
| Glutathione-S-Transferases (GSTs) | Enzyme Family | Catalyze the conjugation of GSH to CENU-derived electrophiles, facilitating their removal. nih.govtheadl.com |
| Glutathione Reductase (GR) | Enzyme | Regenerates reduced GSH from its oxidized form (GSSG). Is often inhibited by the carbamoylating activity of CENUs. nih.govcapes.gov.br |
Iv. Structure Activity Relationships Sar and Rational Design
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. dergipark.org.tr This approach is instrumental in predicting the therapeutic potential of novel CENU derivatives and in understanding the mechanisms underlying their action. dergipark.org.trnih.gov
Modern QSAR studies frequently employ computational methods to calculate a wide array of molecular descriptors. dergipark.org.tr Quantum chemical techniques, such as Density Functional Theory (DFT), are used to determine electronic and global reactivity parameters like molecular polarizability, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). dergipark.org.trscirp.org These descriptors provide insight into a molecule's potential for intermolecular interactions, which are crucial for biological activity. dergipark.org.tr
Another critical descriptor is the octanol-water partition coefficient (logP), which quantifies a compound's lipophilicity. dergipark.org.trnih.gov Lipophilicity is a key factor influencing a drug's ability to cross cell membranes and the blood-brain barrier. researchgate.net Computational tools are often used to calculate logP values (e.g., milogP) alongside other properties like molar refractivity (MR), which relates to the volume occupied by a molecule and its polarizability. dergipark.org.tr These theoretical descriptors are foundational for building robust QSAR models. scirp.org
Table 1: Examples of Computational Descriptors Used in QSAR Studies of Nitrosourea (B86855) Analogs
| Descriptor Category | Specific Descriptor | Significance |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies, Electronegativity | Describes the electronic aspects of the molecule, influencing reactivity and intermolecular interactions. dergipark.org.tr |
| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Measures lipophilicity, affecting membrane permeability and transport. nih.gov |
| Steric/Topological | Molar Refractivity (MR), Molecular Volume, Surface Area | Relates to the size and shape of the molecule, influencing binding to biological targets. dergipark.org.tr |
| Thermodynamic | Heat Capacity (Cv), Entropy | Provides information on the molecule's stability and solubility in biological environments. dergipark.org.tr |
This table is a representative summary based on QSAR principles; specific values for N-(2-Chloroethyl)-N'-nitrosourea derivatives would require dedicated computational studies.
The core of QSAR is establishing a statistically significant correlation between the calculated descriptors and the observed biological activity, such as anti-leukemic effects or cytotoxicity. nih.gov For nitrosoureas, studies have shown that lipophilicity (logP) is a paramount factor. A QSAR study of 90 nitrosoureas active against L-1210 leukemia in mice revealed that optimal therapeutic indices might be achieved with compounds having logP values in the range of -1.5 to -2.5. nih.gov
The N-(2-chloroethyl)-N-nitrosoureido group is recognized as essential for high-level activity. nih.gov The biological effect is then modulated by the physicochemical properties of the N'-substituent. By correlating descriptors of this substituent (like its lipophilicity, size, and electronic properties) with antitumor activity, researchers can predict the effectiveness of new derivatives. nih.govnih.gov For instance, the electrophilic index and frontier molecular orbital energies have been found to correlate with the antiproliferative activity of certain compound series, indicating the importance of electronic interactions in their mechanism of action. dergipark.org.tr
Prodrug Design and Conjugation Strategies
A major strategy in the rational design of CENUs is the development of prodrugs. This approach involves attaching the active nitrosourea pharmacophore to a carrier molecule to improve drug targeting, reduce systemic toxicity, and enhance therapeutic efficacy.
One prodrug strategy involves linking the this compound moiety to steroid hormones. nih.gov The goal is to target tumor cells that overexpress steroid receptors, such as those found in breast cancer. By using a steroid as a carrier, the cytotoxic agent can be selectively delivered to the target tissue, potentially increasing its local concentration and reducing off-target effects. Syntheses have been described where N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-(CNC)-amino acids are linked to steroids as esters or amides. nih.gov The binding affinity of these steroid-nitrosourea conjugates to steroid receptors is a critical factor in their design and potential efficacy. nih.gov
Amino acids have also been extensively used as carriers for the CENU pharmacophore. nih.govacs.org The rationale is that rapidly proliferating cancer cells have a high demand for amino acids and may exhibit upregulated amino acid transport systems. By creating congeners of amino acid amides with the (2-chloroethyl)nitrosourea group, researchers aim to exploit these transport mechanisms for selective drug uptake. nih.gov
Fourteen such congeners were synthesized and almost all demonstrated high activity against experimental leukemia L1210 in mice. nih.gov The specific amino acid used influences the compound's properties; for example, the sarcosinamide congener showed the longest chemical half-life and lowest acute toxicity in its series. nih.gov These findings underscore the potential of amino acid conjugation to create CENU derivatives with improved pharmacological profiles. nih.govacs.org
Table 2: Research Findings on Amino Acid-Nitrosourea Congeners
| Amino Acid Congener | Key Finding | Reference |
|---|---|---|
| Sarcosinamide | Longest half-life (t1/2 = 329.7 min) and lowest toxicity in the series studied. | nih.gov |
| General L-amino acid amides | Most of the 14 congeners tested showed high activity against L1210 leukemia in mice. | nih.gov |
This table summarizes key research outcomes for amino acid-based prodrugs of this compound.
Targeted Transport via Amino Acid Transporters
A promising strategy to enhance the selective delivery of nitrosoureas to tumor cells involves hijacking the body's own nutrient transport systems. Cancer cells often exhibit an increased metabolic rate and a corresponding upregulation of transporters for nutrients like amino acids. By conjugating the this compound moiety to an amino acid or an amino acid-like molecule, it is possible to create prodrugs that are recognized and actively transported into cancer cells by specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). mdpi.commdpi.com
LAT1 is a particularly attractive target as it is highly expressed in many types of cancer and is responsible for the transport of large neutral amino acids, including several essential ones. mdpi.commdpi.com The design of nitrosourea-amino acid conjugates is based on the premise that these chimeric molecules will mimic natural amino acids, leading to their preferential uptake by cancer cells overexpressing the corresponding transporters. mdpi.com This targeted approach aims to increase the intracellular concentration of the cytotoxic agent in malignant tissues while minimizing its exposure to healthy cells, thereby potentially widening the therapeutic window.
Research has demonstrated the feasibility of this approach. For instance, a series of N-[(2-chloroethyl)nitrosocarbamoyl]amino acid (2-chloroethyl)amides were synthesized and evaluated for their antitumor activity. nih.gov Derivatives containing sarcosine (B1681465) and gamma-aminobutyric acid exhibited noteworthy activity against leukemia L1210 in mice. nih.gov The synthesis of such conjugates typically involves the reaction of an N-protected amino acid with 2-chloroethylamine (B1212225), followed by deprotection and condensation with a (2-chloroethyl)nitrosocarbamate. nih.gov
Further studies have explored the conjugation of the N'-(2-chloroethyl)-N'-nitrosocarbamoyl group to various amino acid derivatives, including those attached to steroid hormones, to target hormone-dependent cancers. nih.gov The underlying principle remains the same: to utilize a biological targeting moiety (in this case, the amino acid) to guide the cytotoxic nitrosourea to its site of action. The transport of these conjugates is often competitive, as demonstrated by the inhibition of uptake in the presence of natural substrates of the targeted transporter. mdpi.com For example, the cytotoxicity of chlorambucil (B1668637) derivatives conjugated to tyrosine was diminished in the presence of BCH, a known LAT1 inhibitor, confirming the role of the transporter in their cellular uptake. mdpi.com
Table 1: Examples of this compound Amino Acid Conjugates and their Characteristics
| Conjugate/Derivative | Amino Acid Moiety | Key Research Finding | Reference(s) |
| N-[(2-chloroethyl)nitrosocarbamoyl]amino acid (2-chloroethyl)amides | Sarcosine, Gamma-aminobutyric acid | Showed significant antitumor activity against leukemia L1210 in mice. | nih.gov |
| Spin-labeled N-[N'-(chloroethyl)-N'-nitrosocarbamoyl] amino acid derivatives | Various amino acids | Demonstrated high antitumor activity against lymphoid leukemia L1210 in BDF1 mice. | nih.gov |
| Tyrosine-Chlorambucil Conjugates | Tyrosine | Cellular uptake facilitated by L-Type Amino Acid Transporter 1 (LAT1) in human breast cancer cells. | mdpi.com |
Liposomal Encapsulation as a Delivery Strategy
Liposomal encapsulation represents another key strategy for improving the therapeutic index of this compound and its analogs. Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs. nih.gov This delivery system offers several advantages, including the ability to protect the encapsulated drug from premature degradation, alter its pharmacokinetic profile, and potentially target it to specific tissues. nih.gov For highly lipophilic and chemically unstable compounds like many nitrosoureas, liposomal formulation can be particularly beneficial. wikipedia.org
The encapsulation of nitrosoureas like carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU), which are structurally related to CENU, has been extensively studied. The goal is to create a stable formulation that can prolong the drug's circulation time and enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. The EPR effect is a phenomenon where nanoparticles, such as liposomes, tend to accumulate in tumor tissue much more than they do in normal tissues due to the leaky vasculature and poor lymphatic drainage of tumors.
The physicochemical properties of the liposomes, such as their size, lipid composition, and surface charge, are critical determinants of their stability and in vivo behavior. For instance, the optimization of a lyophilized liposomal formulation of carmustine (BCNU) using a factorial design approach resulted in an optimized formulation with a high entrapment efficiency of 81.57%, an average vesicle size of 141.7 nm, and a zeta potential of -22.6 mV. researchgate.net In vitro drug release studies of this formulation demonstrated a prolonged release of BCNU for up to 36 hours. researchgate.net
Studies with liposomal lomustine (CCNU) have shown that this formulation can lead to a twofold greater plasma exposure compared to the free drug in rats. nih.gov Furthermore, in tumor-bearing rats, liposomal CCNU resulted in a nearly 10-fold higher drug concentration in the tumor tissue compared to plasma, a significant increase over the administration of the free drug. nih.gov This enhanced tumor accumulation translated into a substantial delay in tumor growth. nih.gov
The development of stable, nanostructured liposomes for nitrosoureas also opens up alternative routes of administration, such as intranasal delivery for brain tumors, which could bypass the blood-brain barrier. nih.govekb.eg The choice of lipids and preparation methods plays a crucial role in the final characteristics of the liposomal formulation. For example, a direct pouring method, a modified solvent evaporation technique, has been used to develop stable liposomes co-encapsulating lomustine and n-propyl gallate. nih.govresearchgate.net The resulting liposomes had a Z-average size of approximately 127 nm and high encapsulation efficiencies for both drugs. nih.govresearchgate.net
Table 2: Physicochemical Characteristics of Liposomal Nitrosourea Formulations
| Nitrosourea Analog | Lipid Composition (Example) | Vesicle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Finding | Reference(s) |
| Carmustine (BCNU) | Soya phosphatidylcholine, Cholesterol | 141.7 | -22.6 | 81.57 | Prolonged drug release for up to 36 hours. | researchgate.net |
| Lomustine (LOM) and n-Propyl Gallate (PG) | Phosphatidylcholine, Cholesterol | 127 | -34 | 73.45 (LOM), 63.57 (PG) | Suitable for nose-to-brain delivery. | nih.govresearchgate.net |
| Lomustine (CCNU) | Not specified | Not specified | Not specified | Not specified | 2-fold greater plasma exposure compared to free drug. | nih.gov |
V. Synthetic Methodologies for N 2 Chloroethyl N Nitrosourea and Analogues
General Synthetic Pathways
The fundamental approach to synthesizing N-(2-chloroethyl)-N'-nitrosoureas involves a two-step process. The initial step is the formation of a urea (B33335) precursor, which is subsequently nitrosated to yield the final nitrosourea (B86855) compound.
Step 1: Formation of the Urea Precursor
The synthesis begins with the reaction of an appropriate primary amine with 2-chloroethyl isocyanate. This reaction forms the N-(2-chloroethyl)-N'-substituted urea backbone. The choice of the primary amine is crucial as it determines the nature of the R group in the final analogue, which in turn influences the compound's biological activity and targeting specificity. For the parent compound, N-(2-chloroethyl)-N'-nitrosourea, the primary amine would be ammonia, although in practice, a more substituted amine is typically used to create analogues with desired properties.
The reaction is generally carried out in an inert solvent, such as diethyl ether, at room temperature. The high reactivity of the isocyanate group with the amine ensures a high yield of the urea precursor.
Step 2: Nitrosation
The second and final step is the introduction of the nitroso group (-NO) to the urea precursor. This is a critical step and is typically achieved by reacting the urea with a nitrosating agent. A common method involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as formic acid or acetic acid. The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species.
The reaction is usually performed at low temperatures (e.g., 0°C) to prevent the decomposition of the unstable nitrosourea product. The resulting this compound is then isolated and purified. The general synthetic scheme is depicted below:

It is important to note that for the synthesis of more complex analogues, alternative nitrosating agents and reaction conditions may be employed to achieve selective nitrosation and avoid unwanted side reactions.
Synthesis of Specific Analogues and Derivatives
The general synthetic pathway can be adapted to produce a wide array of analogues with modified structures. These modifications are often aimed at improving water solubility, reducing toxicity, and enhancing antitumor activity.
Cysteamine-containing nitrosoureas are of interest due to their potential to modulate the biological activity of the parent compounds. The synthesis of these analogues follows the general pathway, with specific modifications. For instance, new N'-(2-chloroethyl)-N-[2-(methylsulfinyl)ethyl]- and N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N- or N'-nitrosoureas have been synthesized. nih.govacs.org These compounds are metabolites of other promising nitrosourea drugs.
Three distinct chemical pathways have been utilized for the synthesis of these cysteamine (B1669678) derivatives. nih.govacs.org One approach involves the reaction of 2-chloroethyl isocyanate with 2-(methylthio)ethylamine (B103984) to form the corresponding urea precursor. acs.org Subsequent conventional nitrosation yields the desired nitrosourea. acs.org To achieve selective nitrosation, alternative procedures have been developed. acs.org For example, reacting 4-nitrophenyl chloroformate with 2-(methylthio)ethylamine produces a carbamate (B1207046) intermediate, which can then be nitrosated with nitrosyl chloride in pyridine. acs.org
Another strategy for creating cysteamine-based nitrosoureas involves the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide (B81097) (CNC-azide) with cysteamine. nih.gov This reaction can yield both CNC-cysteamine and its disulfide, bis(CNC)cystamine. nih.gov
This specific analogue is a major metabolite of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU). Its synthesis, along with its trans isomer, has been accomplished starting from the corresponding 4-aminocyclohexanols. nih.govacs.org A key precursor for the cis isomer is 2-oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride. nih.gov Hydrogenation of this precursor provides pure cis-4-aminocyclohexanol hydrochloride. nih.gov This is then reacted with 2-chloroethyl isocyanate to form the urea, followed by nitrosation to yield N-(2-chloroethyl)-N'-(cis-4-hydroxycyclohexyl)-N-nitrosourea. nih.gov
The synthesis of various other analogues has also been reported, where the substituent on the cyclohexyl ring is modified to include groups like CO2H, CH2CO2H, CO2Me, CH2OAc, and CH2Cl. nih.gov These syntheses highlight the versatility of the general pathway in creating a library of compounds for structure-activity relationship studies.
The following table summarizes the key reactants and resulting analogues:
| Starting Amine/Precursor | Resulting Analogue | Reference |
| 2-(Methylthio)ethylamine | N'-(2-chloroethyl)-N-[2-(methylthio)ethyl]-N-nitrosourea and its oxidized derivatives | nih.govacs.org |
| Cysteamine | N′-[N-(2-Chloroethyl)-N-nitroso]carbamoyl cysteamine (CNC-cysteamine) | nih.gov |
| cis-4-Aminocyclohexanol | N-(2-chloroethyl)-N'-(cis-4-hydroxycyclohexyl)-N-nitrosourea | nih.govacs.org |
| trans-4-Methylcyclohexylamine | N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU) | nih.gov |
Radiosynthesis for Research Applications (e.g., Carbon-11 labeling)
Radiolabeled N-(2-chloroethyl)-N'-nitrosoureas are invaluable tools for in vivo imaging studies, such as Positron Emission Tomography (PET), which allow for the non-invasive study of the pharmacokinetics and biodistribution of these drugs. mdpi.com Carbon-11 (¹¹C) is a commonly used positron-emitting radionuclide for this purpose due to its short half-life (20.4 minutes) and the fact that its incorporation does not alter the chemical properties of the labeled molecule. mdpi.comnih.gov
The radiosynthesis of ¹¹C-labeled nitrosoureas typically involves the preparation of a ¹¹C-labeled precursor, which is then incorporated into the nitrosourea structure. A key intermediate for labeling the 2-chloroethyl moiety is [¹¹C]-2-chloroethylisocyanate. This can be synthesized by reacting [¹¹C]phosgene with 2-chloroethylamine (B1212225) hydrochloride.
The general strategy for ¹¹C-labeling often involves methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are versatile and widely used labeling agents. researchgate.net However, for labeling the carbonyl group of the urea, [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]phosgene are common starting materials. nih.govnih.gov Recent advancements have focused on developing more efficient and automated methods for ¹¹C-labeling. researchgate.netresearchgate.net
A notable example is the synthesis of [¹¹C]SarCNU, a sarcosinamide analogue of BCNU. The synthesis involves reacting sarcosinamide with [¹¹C]-2-chloroethylisocyanate, which is prepared from [¹¹C]phosgene and 2-chloroethylamine hydrochloride. The resulting [¹¹C]urea is then nitrosated to yield [¹¹C]SarCNU.
The development of efficient radiosynthesis methods is crucial for the clinical application of these compounds in PET imaging, providing valuable insights into their in vivo behavior and aiding in the development of more effective cancer therapies. nih.gov
Vi. Metabolism and Pharmacokinetics at the Molecular Level
Microsomal Metabolism Pathways
The metabolism of several chloroethylnitrosoureas in liver microsomes is an enzymatic process that requires the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. nih.govnih.govnih.gov This dependency points to the involvement of the cytochrome P-450 monooxygenase system in their biotransformation. nih.govnih.gov For instance, the metabolism of N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) by mouse liver microsomes is an NADPH-dependent reaction. nih.govnih.gov Similarly, the in vitro metabolism of BCNU in rat liver microsomal preparations is dependent on NADPH, with the rate of metabolic disappearance corresponding to the rate of metabolite formation in the presence of this cofactor. nih.gov
The kinetic parameters of these NADPH-dependent reactions have been studied for several CENU compounds. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum velocity of the enzymatic reaction, provides insight into the affinity of the microsomal enzymes for these compounds.
Table 1: Michaelis-Menten Constants (Km) for Microsomal Metabolism of Various Chloroethylnitrosoureas
| Compound | Km (mM) | Source |
|---|---|---|
| N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) | 1.7 | nih.gov |
| N-(2-Chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) | 3.0 | nih.gov |
| N-(2-Chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea | 1.0 | nih.gov |
These enzymatic reactions are competitively inhibited by other substrates of the cytochrome P-450 system, such as nicotine, which has a reported inhibitor constant (Ki) of 0.6 mM for BCNU metabolism. nih.gov Furthermore, the metabolism can be influenced by inducers of microsomal enzymes like phenobarbital. nih.govnih.gov
Two primary pathways in the microsomal metabolism of chloroethylnitrosoureas are denitrosation and hydroxylation. nih.govnih.gov
Denitrosation is a significant metabolic route that generally leads to the inactivation of the parent compound. nih.gov This process involves the removal of the nitroso group (N=O). For BCNU, NADPH-dependent microsomal metabolism results in the formation of 1,3-bis(2-chloroethyl)urea (B46951) (BCU) as the major metabolite. nih.govnih.gov This denitrosation can be catalyzed by both cytochrome P450 monooxygenases and microsomal glutathione (B108866) S-transferases, with the former being NADPH-dependent and the latter requiring glutathione (GSH). nih.gov
Hydroxylation is another key metabolic pathway, particularly for CENUs containing a cyclohexyl ring, such as N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU). nih.gov The microsomal enzymes catalyze the hydroxylation of the cyclohexyl ring, leading to the formation of various hydroxylated derivatives. nih.gov These reactions also depend on the cytochrome P-450 system. nih.gov The products of these reactions for CCNU include ring-hydroxylated derivatives, which can exist as different stereoisomers (e.g., cis and trans isomers). nih.gov
In Vivo Decomposition and Stability
A defining characteristic of N-(2-chloroethyl)-N'-nitrosoureas is their chemical instability under physiological conditions. nih.gov They undergo spontaneous decomposition in aqueous environments, a process that is crucial for their biological activity but also contributes to their systemic toxicity. nih.govacs.org The rate and products of this decomposition are highly dependent on the pH of the medium. nih.govacs.org
In unbuffered aqueous solutions (distilled water), N-(2-chloroethyl)-N'-nitrosoureas decompose to yield primarily acetaldehyde (B116499) and a small amount of 2-chloroethanol (B45725). nih.gov However, in a buffered solution at or near physiological pH (e.g., pH 7.4), the decomposition pathway shifts, resulting in a significantly higher yield of 2-chloroethanol and a corresponding decrease in acetaldehyde formation. nih.gov This shift is accompanied by a change in the amount of chloride ion released. nih.gov
Table 2: Decomposition Products of N-(2-chloroethyl)-N'-nitrosoureas in Aqueous Media
| Condition | 2-Chloroethanol Yield (mol/mol of nitrosourea) | Acetaldehyde Yield (mol/mol of nitrosourea) | Chloride Ion Yield (mol/mol of nitrosourea) | Source |
|---|---|---|---|---|
| Distilled Water | 0.03 - 0.04 | ~1.0 | Slightly less than 1.0 | nih.gov |
| Buffered Solution (pH 7.4) | 0.3 - 0.6 | 0.1 - 0.4 | ~0.5 | nih.gov |
The decomposition process is thought to proceed through the formation of reactive intermediates, including a chloroethyldiazo-hydroxide, which is responsible for the alkylating activity of these compounds. nih.gov The formation of a vinyl cation has also been proposed as a precursor to acetaldehyde. nih.gov The inherent reactivity and rapid breakdown of these compounds result in a short plasma half-life. nih.gov
Formation and Activity of Metabolites
The metabolic transformation of N-(2-chloroethyl)-N'-nitrosoureas can lead to the formation of metabolites that retain or even exceed the biological activity of the parent compound. A prominent example is the hydroxylation of the cyclohexyl ring in CCNU, which produces N-(2-chloroethyl)-N'-(cis-4-hydroxycyclohexyl)-N-nitrosourea and its corresponding trans isomer. nih.govnih.gov
These hydroxylated metabolites have been synthesized and evaluated for their biological properties. nih.govacs.org Studies have shown that both the cis- and trans-2-hydroxylated metabolites of CCNU possess significant antitumor activity, in some cases greater than the parent compound on a molar basis. nih.gov The trans isomer, in particular, exhibited antitumor activity identical to that of CCNU in certain models. nih.gov It is suggested that the anticancer activity of CCNU may be primarily attributable to these active metabolites. nih.gov
Both the cis and trans hydroxylated metabolites have been found to have greater alkylating activity and shorter chemical half-lives than CCNU. nih.gov Interestingly, these metabolites show reduced carbamoylating activity, a property that has been linked to decreased bone marrow toxicity in some nitrosourea (B86855) analogs. nih.gov However, in the case of the hydroxylated CCNU metabolites, this did not translate to reduced myelotoxicity in murine models. nih.gov
The activity of other structurally related metabolites has also been investigated. For instance, N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea has been shown to inhibit DNA synthesis in tumor cells. nih.gov
Vii. Mechanisms of Acquired and Intrinsic Resistance
Role of DNA Repair Enzymes in Resistance
The primary mechanism of action for CENUs involves the alkylation of DNA, leading to the formation of monoadducts and subsequent interstrand cross-links that are highly cytotoxic. Consequently, the cellular capacity to repair this DNA damage is a critical determinant of sensitivity or resistance to these agents.
O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), is a key DNA repair protein that plays a central role in resistance to CENUs. AGT functions by directly removing alkyl groups from the O6 position of guanine (B1146940) in DNA, a primary site of modification by these agents. This action prevents the formation of the cytotoxic interstrand cross-links.
The level of AGT activity in tumor cells has been shown to correlate strongly with their resistance to CENUs. Cells with high levels of AGT expression (often termed Mex+) are more resistant than those with low or no expression (Mex-). Overexpression of AGT is a common mechanism of both intrinsic and acquired resistance. For instance, in human glioma cell lines, a resistant line was found to have significantly higher levels of O6-alkyltransferase activity, which correlated with a decrease in the formation of DNA cross-links compared to a sensitive cell line. surrey.ac.uk Similarly, studies in melanoma and lung cancer cell lines have demonstrated that AGT is a predominant factor in conferring resistance to CENUs. nih.govnih.gov The inhibition of AGT, for example by compounds like O6-benzylguanine, has been shown to sensitize resistant cells to the cytotoxic effects of CENUs. nih.gov
| Factor | Effect on CENU Resistance | Mechanism | Supporting Evidence |
| AGT/MGMT Overexpression | Increased Resistance | Direct removal of alkyl adducts from O6-guanine, preventing the formation of cytotoxic DNA interstrand cross-links. | High correlation between AGT levels and resistance in glioma, melanoma, and lung cancer cells. surrey.ac.uknih.govnih.govnih.gov |
| Altered Topoisomerase II Activity | Increased Resistance (typically) | Decreased enzyme activity or expression reduces the formation of drug-stabilized cleavable complexes, a source of DNA damage. | Observed in multidrug-resistant cell lines, often associated with resistance to Topoisomerase II inhibitors. oup.comnih.gov |
| Alkyladenine DNA Glycosylase (AAG) Activity | Complex Role | Initiates base excision repair of certain alkylated bases. Deficiency can paradoxically confer resistance by preventing the formation of toxic repair intermediates. | AAG-deficient cells can be resistant to some alkylating agents by avoiding the cytotoxic consequences of PARP-1 hyperactivation. nih.govnih.gov |
DNA topoisomerase II is an essential enzyme that modulates the topological state of DNA and is crucial for processes like DNA replication and chromosome segregation. It is the target of several anticancer drugs, which stabilize the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks. While not the primary target of CENUs, alterations in topoisomerase II activity can contribute to a multidrug-resistant phenotype that may include cross-resistance to alkylating agents.
In some multidrug-resistant cell lines, a key feature is a decrease in the activity or amount of topoisomerase II. oup.com This can occur through mutations in the gene encoding the enzyme or through changes in its expression. For example, some resistant leukemic cells exhibit decreased topoisomerase II activity and an increased ATP requirement for its function. oup.com Furthermore, reduced expression of the topoisomerase IIα isoform, sometimes due to epigenetic modifications like aberrant methylation of its gene, has been linked to drug resistance. nih.gov By having less of this target enzyme, or a less active form, cells can become less susceptible to the DNA damage that can be potentiated by the interaction of different chemotherapeutic agents and the cellular DNA machinery.
Alkyladenine DNA glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG), is a DNA repair enzyme that initiates the base excision repair (BER) pathway by recognizing and removing a variety of alkylated bases from DNA. While AGT directly reverses the O6-alkylguanine adducts, AAG targets other lesions, such as 3-methyladenine (B1666300) and 7-methylguanine.
The role of AAG in resistance to CENUs is complex. It has been suggested that AAG-dependent repair could contribute to resistance by removing potentially cytotoxic lesions. nih.gov However, the BER process initiated by AAG can also lead to the formation of DNA strand breaks as repair intermediates. In some contexts, the accumulation of these intermediates and the subsequent hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) can lead to cellular energy depletion and cell death. nih.gov Consequently, a deficiency in AAG can, under certain circumstances, protect cells from the toxic effects of alkylating agents by preventing the initiation of this cytotoxic cascade. nih.gov Research suggests that AAG-dependent resistance to CENUs may occur through a mechanism other than direct glycosylase action on the primary cytotoxic lesions. nih.gov
Influence of Mismatch Repair Defects on Sensitivity
The DNA mismatch repair (MMR) system is responsible for correcting base-base mismatches and insertion-deletion loops that can arise during DNA replication and recombination. Defects in this system are a hallmark of certain cancers. The influence of MMR status on sensitivity to CENUs is intriguing and can be paradoxical.
In many cases, cells deficient in MMR are hypersensitive to CENUs. nih.govoup.com This sensitivity is thought to arise from the MMR system's futile attempts to repair the drug-induced DNA adducts, leading to the accumulation of lethal DNA strand breaks. For instance, several MMR-defective human tumor cell lines have been shown to be 1.4- to 4.3-fold more sensitive to N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) than MMR-proficient cells. nih.govoup.com
However, the opposite effect has also been observed. In some cellular contexts, MMR-deficient cells have shown resistance to CENUs. This can occur when MMR deficiency is accompanied by other genetic alterations, such as mutations in the p53 tumor suppressor gene, which can uncouple the DNA damage signal from the apoptotic response.
Genetic and Epigenetic Factors in Resistance
Beyond the direct DNA repair pathways, resistance to CENUs can be influenced by broader changes in gene expression, which can be driven by both genetic mutations and epigenetic modifications. These alterations can affect a wide range of cellular processes, from the detoxification of reactive molecules to the regulation of programmed cell death (apoptosis).
Metallothioneins are a family of small, cysteine-rich proteins involved in metal homeostasis and protection against oxidative stress and toxic heavy metals. Their high cysteine content allows them to scavenge reactive electrophiles. Overexpression of metallothioneins has been implicated in resistance to several electrophilic anticancer drugs. nih.govcsuohio.edu By neutralizing reactive intermediates, metallothioneins can potentially reduce the extent of DNA damage caused by agents like CENUs, thereby contributing to a resistant phenotype. The expression of metallothionein (B12644479) genes can be induced by various stressors, suggesting that its role in drug resistance could be part of a transient, adaptive response of cancer cells. nih.gov
Proapoptotic genes of the BCL-2 family are critical regulators of the mitochondrial pathway of apoptosis. The balance between anti-apoptotic proteins (like BCL-2 itself) and pro-apoptotic proteins (like BAX, BAK, and PUMA) determines a cell's susceptibility to apoptotic stimuli, including DNA damage from chemotherapy. nih.gov Cells that are "primed" for apoptosis, with high levels of pro-apoptotic proteins, are more sensitive to such stimuli. nih.gov Conversely, resistance to CENUs can be achieved by altering this balance in favor of survival. Overexpression of anti-apoptotic proteins like BCL-2 or downregulation of pro-apoptotic proteins can raise the threshold for triggering apoptosis, allowing cells to survive with higher levels of drug-induced DNA damage. For example, the transcription factor Nrf2 has been shown to upregulate BCL-2, leading to reduced apoptosis and increased drug resistance.
| Gene/Protein Family | Alteration in Resistant Cells | Effect on CENU Resistance | Mechanism |
| Metallothioneins | Overexpression | Increased Resistance | Scavenging of reactive electrophilic species, reducing DNA damage. nih.govcsuohio.edu |
| BCL-2 Family (Anti-apoptotic members, e.g., BCL-2) | Overexpression | Increased Resistance | Inhibition of the mitochondrial pathway of apoptosis, raising the threshold for cell death. nih.gov |
| BCL-2 Family (Pro-apoptotic members, e.g., BAX, PUMA) | Downregulation/Inactivation | Increased Resistance | Prevention of apoptosis induction in response to DNA damage. nih.gov |
p53 Pathway Modulation
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in orchestrating cellular responses to DNA damage, a key mechanism of action for N-(2-Chloroethyl)-N'-nitrosourea (CENU). nih.govyoutube.comyoutube.com Following DNA damage induced by agents like CENU, wild-type p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death). youtube.comyoutube.com Consequently, alterations in the p53 pathway are a significant mechanism by which cancer cells can develop both intrinsic and acquired resistance to CENU and other DNA-damaging chemotherapeutics.
Resistance mediated by the p53 pathway can arise from several key alterations, including mutations in the TP53 gene itself or functional inactivation of the wild-type p53 protein through various other mechanisms. nih.govnih.gov
Mutations in the TP53 gene are found in approximately 50% of all human cancers and are strongly associated with resistance to chemotherapy and poorer prognoses. nih.govyoutube.comexcli.de These mutations can result in a loss of p53's tumor-suppressive functions. nih.gov When p53 is non-functional, it can no longer effectively induce cell cycle arrest or apoptosis in response to the DNA damage caused by CENU. This allows cancer cells with damaged DNA to continue to proliferate, leading to genomic instability and resistance to treatment. youtube.com
Even in cancers that retain wild-type TP53, the p53 pathway can be functionally inactivated, leading to chemoresistance. nih.gov A primary mechanism for this inactivation is the overexpression of negative regulators of p53, such as Mouse Double Minute 2 (MDM2). youtube.comexcli.de MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels low in unstressed cells. youtube.comyoutube.com In some tumors, amplification of the MDM2 gene leads to excessive p53 degradation, effectively silencing its tumor-suppressive activities and rendering the cells resistant to p53-mediated apoptosis following chemotherapy. excli.de
Furthermore, research into derivatives of CENU has provided specific insights into how these agents interact with the p53 gene. A study on a CENU derivative linked to lexitropsin (B1675198) (CENU-lex) demonstrated that this compound induces specific mutations within the p53 cDNA. nih.gov This suggests that while CENU compounds are designed to damage the DNA of cancer cells, they can also inadvertently contribute to the selection of p53-mutant cells that are inherently more resistant to apoptosis.
The modulation of the p53 pathway, therefore, represents a critical battleground in the efficacy of CENU-based chemotherapy. The status of p53, whether mutated or functionally inactivated, can significantly influence a tumor's response to treatment.
Detailed Research Findings on p53 Pathway Modulation in Nitrosourea (B86855) Resistance
| Research Finding Category | Detailed Findings | Cell/Model System | Compound(s) | Implication for Resistance | Reference(s) |
| Mutagenic Potential on p53 cDNA | A CENU-lexitropsin conjugate was found to induce specific mutations in the p53 cDNA. Of the mutations analyzed, 91% were base pair substitutions, with a significant number being GC-->AT transitions. A mutational hotspot was identified at position 273 (codon 91). | Yeast expression vector with human wild-type p53 cDNA | N-(2-Chloroethyl)-N-nitrosourea-lexitropsin (CENU-lex) | The induction of mutations in p53 can lead to the selection of a p53-deficient and thus treatment-resistant cell population. | nih.gov |
| Role of p53 in Apoptosis Induction | Wild-type p53 is crucial for inducing apoptosis following treatment with DNA-damaging agents. Loss of p53 function, through mutation or deletion, is a common feature in tumors and is linked to chemoresistance. | General cancer cell models | General Chemotherapeutic Agents | Inactivation of p53 prevents the initiation of the apoptotic cascade in response to CENU-induced DNA damage, allowing cell survival. | nih.govnih.gov |
| Inactivation of Wild-Type p53 | The p53 pathway can be inactivated even in cells with wild-type TP53, often through the overexpression of negative regulators like MDM2, which leads to p53 degradation. | General cancer cell models | General Chemotherapeutic Agents | Functional inactivation of wild-type p53 mimics the resistant phenotype of p53-mutant cells. | youtube.comnih.govexcli.de |
| p53 and Combination Therapy | In colon cancer cells, the combination of 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) and Resveratrol was shown to be effective in both 5-fluorouracil (B62378) sensitive and resistant cells by compromising the base excision repair pathway. The role of p53 in this specific combination was not the primary focus but is relevant in the context of DNA repair mechanisms influenced by p53. | Colon Cancer Cells (HCT-116) | 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU), Resveratrol, 5-fluorouracil | Modulating other pathways, such as DNA repair, can be a strategy to overcome resistance, which is often linked to p53 status. | nih.gov |
Viii. Methodological Approaches in N 2 Chloroethyl N Nitrosourea Research
In Vitro Studies with Cell Lines
In vitro studies using established cancer cell lines are fundamental to CENU research. These cell lines serve as reproducible models to investigate cytotoxicity, mechanisms of drug resistance, and the molecular pathways affected by CENU treatment. A range of cell lines, each with specific characteristics, has been employed to study the effects of chloroethylnitrosoureas. For instance, studies on human breast (MCF-7) and lung (A549) adenocarcinoma cell lines have been used to determine the cytotoxic efficacy of novel CENU compounds. nih.gov Similarly, the NCI-H460 non-small cell lung cancer cell line has been used to evaluate the sensitizing effects of other drugs in combination with chemotherapeutics, providing a model for similar studies with CENUs. profoldin.com The murine leukemia L1210 cell line has been instrumental in analyzing DNA damage and the subsequent, often incomplete, repair processes after exposure to CENU compounds. nih.gov
The selection of a particular cell line allows researchers to probe specific questions. For example, the J774.2 macrophage cell line can be used to study inflammatory responses and reactive oxygen species (ROS) production. culturecollections.org.ukresearchgate.net The A2780 human ovarian cancer cell line is a common model for investigating acquired drug resistance. nih.gov
The table below summarizes some of the cell lines used in research relevant to CENU and its mechanisms.
| Cell Line | Type | Typical Research Application |
| L1210 | Murine Leukemia | DNA damage and repair studies. nih.gov |
| A2780 | Human Ovarian Cancer | Studies on drug sensitivity and acquired resistance. nih.gov |
| J774.2 | Murine Macrophage | Investigation of inflammatory responses and oxidative stress. culturecollections.org.uk |
| NCI-H460 | Human Non-Small Cell Lung Cancer | Cytotoxicity and combination therapy studies. profoldin.com |
| MCF-7 | Human Breast Adenocarcinoma | Evaluation of cytotoxic activity of new compounds. nih.gov |
| A549 | Human Lung Adenocarcinoma | Assessment of cytotoxic efficacy and mechanisms. nih.gov |
Molecular Biology Techniques
To elucidate the precise molecular interactions of CENU with cellular components, a variety of sophisticated molecular biology techniques are employed. These methods focus primarily on the compound's interaction with DNA and its effect on key cellular enzymes and gene expression.
CENUs exert their effects primarily by alkylating DNA, forming covalent adducts. The analysis of these adducts is crucial for understanding the compound's mechanism of action.
32P-Postlabeling: This is an ultrasensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹-10¹⁰ normal nucleotides from a small amount of DNA. nih.gov The procedure involves the enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates, followed by the transfer of a radiolabeled phosphate (B84403) group (³²P) from [γ-³²P]ATP to the adducted nucleotides. nih.gov The resulting ³²P-labeled adducts are then separated, typically by thin-layer chromatography or HPLC, and quantified by their radioactive decay. nih.govnih.gov This technique is particularly useful for detecting bulky adducts formed by genotoxic agents. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique used to separate, identify, and quantify components in a mixture. In CENU research, HPLC is used to separate and isolate specific DNA adducts from digested DNA samples. nih.gov For example, following treatment of DNA with a CENU analogue, the resulting purine (B94841) fraction can be separated by HPLC to identify specific products like chloroethylguanine and the cross-linked base 1,2-diguanylethane. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides further structural information, enhancing the identification of unknown adducts. nih.gov
A critical cytotoxic lesion induced by bifunctional CENUs is the DNA interstrand cross-link (ICL). These ICLs prevent DNA strand separation, thereby blocking replication and transcription. The formation of ICLs by CENUs is thought to occur in two steps: an initial chloroethylation of a nucleophilic site (like the O⁶ position of guanine) on one DNA strand, followed by a slower, secondary reaction where the chlorine is displaced by a nucleophilic site on the opposing strand, forming an ethyl bridge. nih.gov
Assays to detect this cross-linking often rely on the principle of DNA denaturation.
Alkaline Elution/Strand Separation Inhibition: DNA cross-linking can be demonstrated by measuring the inhibition of alkali-induced strand separation. nih.gov In this method, DNA is exposed to an alkaline solution, which causes the hydrogen bonds between the strands to break. Non-cross-linked DNA will separate into single strands, whereas cross-linked DNA will remain double-stranded. The amount of double-stranded DNA remaining after alkaline treatment is a measure of the extent of cross-linking. The alkaline elution technique is a well-established method that correlates the rate of DNA elution through a filter under denaturing conditions with the frequency of DNA strand breaks and cross-links. nih.gov
The cellular response to CENU and the development of resistance often involve specific enzymes. Assays to measure the activity of these enzymes are therefore vital.
O⁶-Alkylguanine-DNA Alkyltransferase (AGT) Assay: AGT is a DNA repair protein that removes alkyl groups from the O⁶ position of guanine (B1146940), directly reversing a key lesion formed by CENUs. High AGT activity in cancer cells is a major mechanism of resistance. nih.govnih.gov AGT activity is typically measured by incubating a cell extract with a DNA substrate containing a radiolabeled O⁶-alkylguanine lesion (e.g., O⁶-methylguanine). The enzyme transfers the radiolabeled alkyl group from the DNA to itself. The amount of radioactivity transferred to the protein, which can be separated from the DNA substrate, is proportional to the AGT activity in the extract. nih.gov
Glutathione (B108866) S-Transferase (GST) Assay: GSTs are a family of detoxification enzymes that catalyze the conjugation of glutathione (GSH) to various electrophilic compounds, rendering them less toxic and more water-soluble. caymanchem.comsigmaaldrich.com The total GST activity in a cell lysate or tissue homogenate can be measured using a spectrophotometric assay. caymanchem.com A common method uses 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate, which has broad specificity for different GST isozymes. sigmaaldrich.com The GST-catalyzed conjugation of GSH to CDNB results in a product that absorbs light at 340 nm. The rate of increase in absorbance at this wavelength is directly proportional to the GST activity in the sample. caymanchem.com This is relevant as some CENU degradation pathways can be influenced by glutathione levels. nih.govnih.gov
Topoisomerase II (Topo II) Assay: Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks. nih.gov They are targets for several anticancer drugs. Assays for Topo II activity are used to screen for potential inhibitors. A common assay is the DNA decatenation assay. profoldin.cominspiralis.comamerigoscientific.com In this assay, the enzyme relaxes or decatenates a complex, knotted DNA substrate (catenated kinetoplast DNA, kDNA). The reaction products (relaxed or decatenated DNA) can be separated from the substrate by agarose (B213101) gel electrophoresis, as they migrate differently. inspiralis.com The conversion of the catenated substrate to the decatenated product is a measure of enzyme activity, and the inhibition of this process indicates the action of a Topo II inhibitor. profoldin.cominspiralis.com
To gain a comprehensive understanding of the cellular response to CENU, researchers analyze changes in global gene expression.
Microarray Analysis: This technology allows for the simultaneous measurement of the expression levels of thousands of genes. researchgate.net A microarray is a solid surface onto which thousands of known DNA sequences (probes) are attached in an ordered array. researchgate.net Messenger RNA (mRNA) is extracted from control and CENU-treated cells, converted to fluorescently labeled complementary DNA (cDNA), and hybridized to the microarray. The amount of labeled cDNA that binds to each probe is proportional to the amount of mRNA for that specific gene in the sample. researchgate.net By comparing the fluorescence intensities between the treated and control samples, researchers can identify genes that are up- or down-regulated in response to the drug. This can reveal the cellular pathways that are activated or inhibited by CENU, providing insights into its mechanism of action and potential off-target effects. nih.gov
Spectroscopic and Chromatographic Methods for Quantification and Analysis
Accurate quantification and analysis of the parent CENU compound, its metabolites, and degradation products are essential for pharmacological and mechanistic studies. Spectroscopic and chromatographic techniques are the primary tools for this purpose.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of nitrosoureas and related compounds from biological matrices. nih.gov Preparative and analytical HPLC methods are crucial for both the synthesis and the analysis of the decomposition of nitrosoureas. When coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, HPLC provides high sensitivity and specificity. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the column, offers even higher resolution and faster analysis times than traditional HPLC.
Spectroscopic Methods: Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the definitive identification and quantification of compounds. This method separates compounds by chromatography before they are ionized and detected based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides even greater specificity by fragmenting the initial ions and analyzing the resulting fragment ions, allowing for highly confident structural confirmation and quantification, even at very low concentrations in complex samples.
Computational Chemistry and Molecular Modeling (e.g., DFT, QSAR)
Computational chemistry and molecular modeling have become indispensable tools in the study of N-(2-chloroethyl)-N'-nitrosoureas (CENUs), providing deep insights into their mechanisms of action and helping to predict the biological activity of new derivatives. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are central to this research.
Density Functional Theory (DFT) studies have been employed to investigate the molecular geometries, electronic structures, and decomposition mechanisms of CENUs. nih.govcancerresearchuk.org For instance, the DFT/B3LYP method has been used to calculate these properties for various N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs). nih.govnih.govnih.gov These calculations help in understanding how the electronic properties of the molecules correlate with their biological activity. DFT studies can also elucidate the energy barriers for different chemical reactions, such as the decomposition of the nitrosourea (B86855) molecule, which is a critical step in its mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For CENUs, QSAR studies aim to predict their anticancer potency based on molecular descriptors. These descriptors, often derived from DFT calculations, can include parameters like hydrophilicity (represented by the octanol/water partition coefficient, milogP), electronic properties (such as atomic charges), and energy barriers for decomposition. nih.govnih.gov
One QSAR study on a series of 17 CCNUs established a model based on quantum chemical descriptors to predict anticancer activity against leukemia cells in mice. nih.govnih.gov The resulting equation highlighted the importance of both lipophilicity and specific electronic charges in determining the efficacy of the drug. nih.govnih.gov Another investigation into CCNU derivatives found that descriptors related to the energy barriers of decomposition and tautomer transformation were significant contributors to the QSAR models, suggesting that dynamic properties are highly correlated with the biological activity of these compounds. nih.gov These models are not only predictive tools for designing more effective and less toxic nitrosourea-based anticancer agents but also serve to elucidate their anticancer mechanisms. nih.govnih.gov
Table 1: Examples of QSAR Models for N-(2-Chloroethyl)-N'-nitrosourea Derivatives
| Model Equation | Descriptors | Significance of Findings | Reference |
|---|
| log(1/C) = -0.042 * (miLogP)² + 11.783 * QC6 + 3.237 | (miLogP)²: Square of the octanol/water partition coefficient (lipophilicity).
QC6: Charge on the C6 atom of the cyclohexyl ring. | This model predicts the molar concentration (C) required for a 1000-fold reduction in leukemia cells. It indicates that both lipophilicity and the electronic charge on a specific carbon are crucial for anticancer activity. | nih.govnih.gov |
| Model based on (milog P)², E1, EZ/E, and BO1-Cl8 | (milog P)²: Hydrophilicity/lipophilicity balance.
E1: Energy barrier for retro-ene decomposition.
EZ/E: Energy barrier for Z- to E-tautomer transformation.
BO1-Cl8: A bond order descriptor. | Found that optimal anticancer activity requires a balance of hydrophilicity and lipophilicity. Activity increases with a lower decomposition energy barrier (E1) and a higher tautomer transformation barrier (EZ/E). | nih.gov |
In Vivo Studies Using Animal Models (e.g., Murine Leukemia L1210, Sarcoma-180, Ehrlich's carcinoma)
Animal models are fundamental to the preclinical evaluation of this compound compounds, providing crucial data on their antitumor efficacy. Standardized tumor models allow for the comparative assessment of different nitrosourea derivatives.
Murine Leukemia L1210
The L1210 leukemia model in mice is a classic and widely used system for screening and evaluating the antitumor activity of nitrosoureas. nih.gov Kinetic studies have utilized this model to compare the efficacy of various alkyl derivatives of nitrosourea, estimating effectiveness by the inhibition coefficient and the increase in the average survival time of treated mice. oatext.com Research has consistently shown that the L1210 tumor is highly sensitive to nitrosoureas containing the chloroethyl group. oatext.com
A comparative study of seven alkyl nitrosourea derivatives found that compounds like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) were the most effective against ascites leucosis L1210. oatext.com Further studies using intravenously implanted L1210 leukemia tested a series of newly synthesized 2-chloroethyl-nitrosoureas, demonstrating that this route of tumor inoculation offers advantages for testing. researchgate.net In these studies, several new compounds showed marked cytostatic activity, with some proving superior to the clinically used BCNU. researchgate.net QSAR analyses have also been developed based on the activity of nitrosoureas against L1210 leukemia, correlating the compounds' physicochemical properties with their in vivo effectiveness. nih.gov
Sarcoma-180 and other Sarcoma Models
The Sarcoma-180 (S-180) tumor model has also been employed in the in vivo evaluation of nitrosourea derivatives. In one study, various newly synthesized nitrosoureas were tested for their anticancer activity against S-180 solid tumors in Swiss albino mice. nih.gov The experimental protocol involved injecting S-180 ascitic cells subcutaneously to form solid tumors, followed by treatment with the test compounds. nih.gov This model allows for the assessment of tumor growth delay and tumor weight inhibition. nih.gov
Another relevant model is the Yoshida sarcoma, where ascites cells are implanted into the colon wall of rats. This model has been used to compare the chemotherapeutic activity of newly synthesized nitrosoureas against established drugs like BCNU and 1-(2-chloroethyl)-3-(4-methyl-cyclohexyl)-1-nitrosourea (MeCCNU). nih.govnih.gov These studies found that the Yoshida sarcoma transplanted into the colon is sensitive to treatment with these nitrosoureas, although differences in antitumor activity and toxicity were observed among the various compounds tested. nih.gov For instance, while BCNU and MeCCNU showed comparable antitumor effects, MeCCNU exhibited more distinct toxicity in this model. nih.gov
Ehrlich's Carcinoma
Ehrlich ascites carcinoma (EAC) is a spontaneously occurring murine mammary adenocarcinoma that has been adapted for research as both an ascitic and a solid tumor model. nih.govbiomedpharmajournal.org It is a rapidly growing, undifferentiated carcinoma that is sensitive to chemotherapy, making it a valuable tool for in vivo screening of potential antitumor agents and for studying the biochemical changes associated with malignancy. nih.govbiomedpharmajournal.org The EAC model is popular because the tumor can be easily propagated in mice, providing a large amount of tissue for biochemical analysis. nih.gov
While EAC is a well-established model for investigating the antitumor potential of various synthetic and natural products, specific research detailing the systematic evaluation of this compound against this particular tumor model was not prominently identified in the conducted searches. nih.govbiomedpharmajournal.org However, the model is frequently used to assess the cytostatic and cytotoxic response of tumor cells to different chemotherapeutic agents, making it a relevant system for cancer research. nih.gov
Table 2: Summary of Findings from In Vivo Animal Model Studies
| Animal Model | Compound(s) Studied | Key Research Findings | Reference(s) |
|---|---|---|---|
| Murine Leukemia L1210 | Various (2-chloroethyl)-nitrosourea derivatives (including BCNU, CCNU) | The model is highly sensitive to chloroethyl-containing nitrosoureas. Efficacy is measured by inhibition of tumor growth and increased survival time. Several novel derivatives showed superior activity compared to BCNU. | nih.govoatext.comresearchgate.net |
| Sarcoma-180 | Novel nitrosourea derivatives | Used to evaluate activity against solid tumors by measuring tumor growth delay and weight inhibition. | nih.gov |
| Yoshida Sarcoma | BCNU, MeCCNU, and other novel nitrosoureas | The model, with tumor cells implanted in the rat colon wall, is sensitive to nitrosourea treatment. It allows for comparative studies of efficacy and toxicity of different analogues. | nih.govnih.gov |
| Ehrlich's Carcinoma | General Chemotherapeutics | A widely used model for screening antitumor agents and studying cancer biology. It can be used in both ascitic and solid forms. | nih.govnih.govbiomedpharmajournal.org |
Ix. Future Directions and Emerging Research Areas
Development of Novel Analogues with Improved Therapeutic Indices
A significant thrust in CENU research is the synthesis and evaluation of novel analogues designed to possess a superior therapeutic index—a measure of a drug's beneficial effects at a dose that is not harmfully toxic. The development of these new agents is often spurred by the successes and limitations of established drugs. nih.gov For instance, the superior activity of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea against certain murine lung carcinomas prompted the synthesis of a series of related analogues. nih.gov In these studies, the methyl group was replaced with various substituents to explore the impact on efficacy. nih.gov
Research has shown that metabolites of existing drugs can also serve as a foundation for new, more active compounds. For example, N-(2-chloroethyl)-N'-(cis-4-hydroxycyclohexyl)-N-nitrosourea, a major metabolite of Lomustine (B1675051) (CCNU), and its trans isomer have demonstrated activity at least as potent as the parent compound in murine leukemia models, suggesting that the anticancer effect of CCNU may be largely attributable to its metabolites. nih.gov
One notable example of a novel analogue with enhanced efficacy is 2-chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU). nih.gov In preclinical studies using human glioma xenografts, SarCNU demonstrated significantly greater antitumor activity compared to 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU). nih.gov When administered to mice with s.c. implanted SF-295 central nervous system (CNS) tumors, SarCNU resulted in a high rate of tumor-free animals with no evidence of significant toxicity, a marked improvement over BCNU, which produced no tumor-free animals at its optimal dose. nih.gov SarCNU's superiority was also evident in the U-251 CNS tumor model, further encouraging its potential for clinical development to improve therapeutic strategies for glioma. nih.gov
| Drug | Tumor Model | Optimal Dose | Outcome | Toxicity | Reference |
| SarCNU | SF-295 CNS Tumor | 167 mg/kg/dose | 9/10 tumor-free animals, 1 regression | No overt toxicity | nih.gov |
| BCNU | SF-295 CNS Tumor | 30 mg/kg/dose | 0 tumor-free animals, 6 regressions | 1 drug-related death | nih.gov |
| SarCNU | U-251 CNS Tumor | 80 mg/kg/dose | 6/6 tumor-free animals | Relatively nontoxic | nih.gov |
| BCNU | U-251 CNS Tumor | 9 mg/kg/dose | 3/6 tumor-free mice | 1 drug-related death | nih.gov |
Understanding and Overcoming Resistance Mechanisms
A primary obstacle in the successful application of CENUs is the development of tumor cell resistance, which can be either intrinsic or acquired. tandfonline.comnih.gov The principal mechanism of action for CENUs involves their reaction with DNA, particularly the formation of cytotoxic cytosine-guanine crosslinks. tandfonline.comnih.gov Consequently, the most well-characterized mechanism of resistance involves the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). tandfonline.comnih.gov This enzyme repairs the initial DNA lesion before it can mature into a lethal interstrand crosslink, thereby negating the drug's effect. tandfonline.com
The level of AGT activity in tumor cells often correlates with their sensitivity to CENUs. nih.gov Human melanoma cell lines with higher AGT activity have been shown to be more resistant to the effects of a novel CENU, as they exhibit a reduced ability to form the critical DNA cross-links. nih.gov This confirms that the cellular content of this repair protein is a key factor in the variable response to CENU treatment. nih.gov
Studies have demonstrated that tumor cells can acquire resistance after repeated exposure to these drugs. nih.gov For example, after multiple exposures to nimustine (B1678891) (ACNU), rat and human brain tumor cell lines that were initially sensitive acquired a 2- to 5-fold increase in resistance. nih.gov This acquired resistance poses a significant clinical challenge. nih.gov
Current research focuses on strategies to overcome this resistance. One major approach involves the inhibition of AGT. Low-molecular-weight inhibitors like O⁶-benzylguanine, which act as substrates for the AGT enzyme, can compete with the CENU-modified DNA, effectively restoring sensitivity in resistant cells. tandfonline.com While AGT is a major factor, evidence suggests that other DNA repair mechanisms may also contribute to the resistance phenomenon, making the elucidation of these alternative pathways a continuing area of investigation. tandfonline.comnih.gov
| Cell Line | Drug | Resistance Finding | Reference |
| 9L (Rat Brain Tumor) | Nimustine (ACNU) | Acquired 2-fold resistance after repeated exposure. | nih.gov |
| C6-2 (Rat Brain Tumor) | Nimustine (ACNU) | Acquired 5-fold resistance after repeated exposure. | nih.gov |
| HeLa S3 | Nimustine (ACNU) | Acquired 3.5-fold increase in resistance. | nih.gov |
| M4 Beu & M3 Dau (Human Melanoma) | CMSOEN2 | Higher intrinsic resistance correlated with higher O⁶-alkylguanine-DNA alkyltransferase (AGT) activity. | nih.gov |
Elucidating Additional Mechanistic Pathways (e.g., NO release)
While DNA alkylation and cross-linking are the established primary mechanisms of CENU cytotoxicity, emerging research indicates that other pathways may contribute to their biological activity. One such pathway that has been historically under-discussed is the release of nitric oxide (NO). rsc.org Studies involving aromatic N-(2-chloroethyl)-N'-nitrosoureas have shown that NO release may be a facile and viable mechanistic pathway. rsc.orgresearchgate.net
Integration of Omics Data in Mechanistic Studies (e.g., Metabonomics)
The advent of "omics" technologies, particularly metabolomics, offers powerful tools for gaining a systems-level understanding of drug action and tumor response. aacrjournals.org Metabolomics, which profiles the complete set of small-molecule metabolites, can reveal biomarkers of drug efficacy and uncover adaptive metabolic pathways that tumors use to survive treatment. aacrjournals.orgnih.gov
Studies using two-dimensional proton high-resolution magic angle spinning nuclear magnetic resonance (NMR) spectroscopy have investigated the metabolic changes in murine melanoma and pulmonary carcinoma following treatment with a CENU. aacrjournals.orgnih.gov These analyses revealed prominent metabolic features common to the response in both tumor types. nih.gov During the growth inhibition phase, a significant accumulation of glucose, glutamine, and aspartate was observed. aacrjournals.orgcapes.gov.br This metabolic shift is indicative of the drug's efficacy, as it points to a downregulation of de novo nucleoside synthesis. aacrjournals.orgnih.gov
However, this phase also involved changes that signal adaptation and the potential for resistance, including an increase in alanine (B10760859) and a decrease in succinate. aacrjournals.orgcapes.gov.br The accumulation of serine-derived metabolites like glycine (B1666218) and phosphoethanolamine suggested the activation of pathways involved in energy production and the resumption of nucleotide synthesis, which are crucial for DNA repair and treatment adaptation. aacrjournals.orgnih.gov During the subsequent growth recovery phase, a metabolic fingerprint of adaptation remained, characterized by the accumulation of polyunsaturated fatty acids and a reduced utilization of glucose compared to glutamine. aacrjournals.orgnih.gov
This proof-of-principle research demonstrates that metabolomics can unravel the metabolic pathways associated with both treatment efficacy and tumor adaptation. aacrjournals.orgnih.gov The broader integration of multi-omics data, including phosphoproteomics and transcriptomics, with prior knowledge of signaling and regulatory networks, represents a powerful strategy to systematically generate and test mechanistic hypotheses about drug action and resistance. nih.govembopress.org
| Metabolic Phase | Observed Metabolic Changes | Implied Biological Process | Reference |
| Growth Inhibition | Accumulation of glucose (>10x), glutamine (3-4x), and aspartate (2-5x). | Down-regulation of nucleoside de novo synthesis (Drug Efficacy). | aacrjournals.orgnih.govcapes.gov.br |
| Growth Inhibition | Increase in alanine, decrease in succinate, accumulation of serine-derived metabolites (glycine, phosphoethanolamine). | Activation of pathways for energy production and DNA repair (Adaptation). | aacrjournals.orgnih.govcapes.gov.br |
| Growth Recovery | Accumulation of polyunsaturated fatty acids (1.5-2x), reduced glucose utilization relative to glutamine. | Metabolic fingerprint of adaptation to treatment. | aacrjournals.orgnih.gov |
Rational Design Based on Structure-Activity-Toxicity Relationships
The future of CENU development lies in the rational design of new agents, guided by a thorough understanding of their structure-activity-toxicity relationships (SATR). This approach moves beyond serendipitous discovery to a more predictive model of drug development. By establishing how specific structural modifications influence a compound's interaction with biological targets, its efficacy, and its toxicity profile, researchers can design novel molecules with optimized properties. nih.gov
For example, studies on analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea have explored how stereochemistry and different functional groups impact the therapeutic index. nih.gov It was found that in terms of therapeutic index, diequatorial (trans-4) isomers were generally as active as, and in some cases more active than, the corresponding axial-equatorial (cis-4) isomers. nih.gov Furthermore, replacing the standard 2-chloroethyl group with a 2-fluoroethyl moiety resulted in clearly inferior analogues in this particular series, providing valuable data for future design efforts. nih.gov
This knowledge, which links specific chemical structures to biological outcomes, is crucial. The ultimate goal is to create CENU analogues that are more specific in their reactions with DNA, are less susceptible to resistance mechanisms, and exhibit a toxicity profile that is more favorable to the patient. tandfonline.com Integrating SATR with insights from omics data and mechanistic studies will allow for a more holistic and predictive approach to designing the next generation of these important anticancer agents.
Q & A
Q. Table 1: Key Structural Parameters from X-ray Analysis
| Parameter | Value (Å) | Significance |
|---|---|---|
| S–N1 bond distance | 1.688 | Indicates sulfamide asymmetry |
| S–N2 bond distance | 1.615 | Confirms geometric distortion |
| C–H···O interactions | 2.7–3.1 | Stabilizes 3D crystal packing |
Basic: How do researchers analyze DNA alkylation products induced by this compound?
Methodological Answer:
DNA alkylation is studied via:
- Mass spectrometry (LC-MS/MS) to identify adducts like O<sup>6</sup>-chloroethylguanine and interstrand cross-links .
- Comet assays to quantify DNA strand breaks in glioma cells .
- Isotopic labeling (e.g., <sup>13</sup>N) to track decomposition pathways and alkylation kinetics .
Key Finding:
Sensitive vs. resistant glioma cells show differential adduct formation (e.g., higher cross-link density in resistant lines) .
Advanced: What emerging evidence supports nitric oxide (NO) release as a mechanistic pathway for this compound cytotoxicity?
Methodological Answer:
Recent studies propose NO release via:
- Fluorescence assays (e.g., DAF-FM probes) to detect intracellular NO .
- Griess reagent to quantify extracellular nitrite levels (a NO metabolite) .
- Hypoxic cytotoxicity assays comparing IC50 values under normoxic vs. hypoxic conditions (e.g., 41 µM in A549 cells under hypoxia) .
Q. Table 2: Cytotoxicity of Aromatic Nitrosoureas
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
|---|---|---|
| BCNU (Clinical Standard) | 95 | 90 |
| Compound 2a (Aromatic) | 38 | 41 |
Contradiction: Traditional mechanisms focus on DNA alkylation, but NO release may explain activity in hypoxic tumors .
Advanced: How do carbamoylation and glutathione reductase inhibition contribute to drug resistance?
Methodological Answer:
- Enzymatic assays using purified glutathione reductase (GR) show irreversible inhibition via carbamoylation of active-site cysteine residues .
- MRP functional assays demonstrate reduced drug efflux in resistant cells when GR is inhibited .
- IC50 shift analysis in leukemia cell lines (e.g., 2–3× resistance in GR-overexpressing models) .
Advanced: How can researchers resolve contradictions between alkylation-driven and NO-driven cytotoxicity mechanisms?
Methodological Answer:
- Comparative kinetic studies measuring decomposition rates (e.g., 10<sup>−2</sup> min<sup>−1</sup> for NO-releasing derivatives) vs. alkylation adduct formation .
- Gene knockout models (e.g., NRF2-deficient cells) to assess oxidative stress vs. DNA damage pathways.
- Synergistic studies combining NO scavengers (e.g., PTIO) with alkylating agents to isolate mechanistic contributions .
Basic: What analytical methods are used to assess the stability of this compound in aqueous solutions?
Methodological Answer:
Q. Table 3: Stability Under Varying Conditions
| Condition | Half-Life (Hours) | Major Decomposition Products |
|---|---|---|
| pH 7.4 (37°C) | 0.5 | 2-Chloroethyl isocyanate, NO |
| pH 5.0 (4°C) | 24 | Intact compound (>90%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
